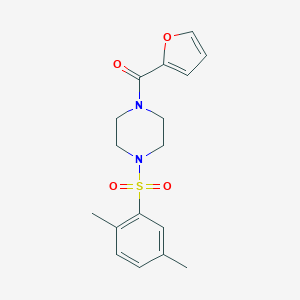

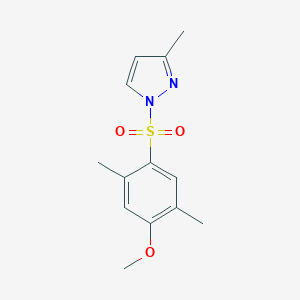

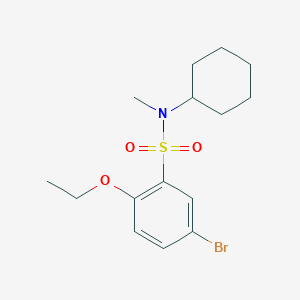

![molecular formula C18H23NO4S B497546 (Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 902249-26-7](/img/structure/B497546.png)

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is a small molecule that has been widely used in scientific research due to its ability to activate α7 nAChR, which plays a crucial role in various physiological and pathological processes.

Applications De Recherche Scientifique

Versatile Protecting and Activating Group for Amine Synthesis

The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a new versatile protecting and activating group for amine synthesis. This group facilitates the sulfonation of amines with excellent yields and provides activated amines that can be alkylated under specific conditions. This demonstrates the utility of sulfonyl groups in amine synthesis, offering stability under basic and reductive conditions and easy removal under certain conditions (Sakamoto et al., 2006).

Aminohydroxylation and Dioxygenation of Olefins

In another study, metal-free intramolecular aminohydroxylation and dioxygenation reactions of unfunctionalized olefins were reported, highlighting the use of N-sulfonyl substrates. These reactions provide an efficient way to synthesize heterocyclic compounds with high yields, demonstrating the potential of sulfonyl compounds in creating complex organic molecules (Liu et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of diaminomethylidene derivatives of β-oxo sulfones showcases their potential as reagents in heterocyclic synthesis and as chelating ligands. This indicates the versatility of sulfonyl compounds in synthesizing heterocyclic structures and their utility in coordination chemistry (Voronkova et al., 2010).

Ligand for Copper-Catalyzed Amination

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This study illustrates the role of sulfonyl compounds in facilitating catalytic reactions, particularly in the amination of cyclic secondary amines, amino acids, and ammonia with moderate to excellent yields (Wang et al., 2015).

Chemiluminescence of Sulfonyl-substituted Compounds

Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence opens up applications in developing light-emitting materials. These studies show how sulfonyl and related groups can be engineered to produce compounds with specific light-emitting properties (Watanabe et al., 2010).

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-propoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-11-23-17-9-10-18(16-8-4-3-7-15(16)17)24(20,21)19-13-14-6-5-12-22-14/h3-4,7-10,14,19H,2,5-6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFKJMBOLBISLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

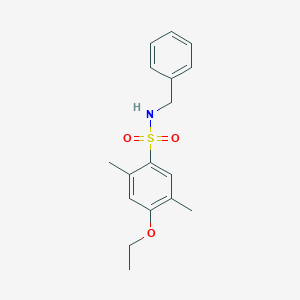

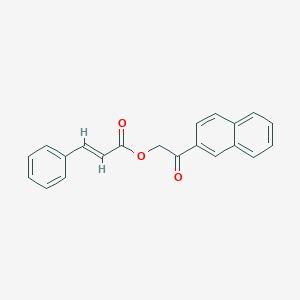

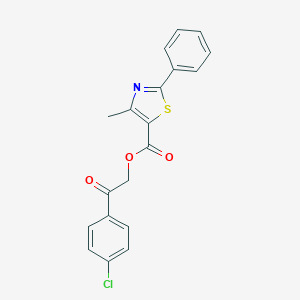

![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)